tert-Butyl 6-bromo-4-methylnicotinate
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Overview
Description
tert-Butyl 6-bromo-4-methylnicotinate: is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-4-methylnicotinate typically involves the bromination of 4-methylnicotinic acid followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) for the bromination step. The esterification can be carried out using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-bromo-4-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding 6-methyl derivative.
Oxidation Reactions: Oxidation can lead to the formation of 6-bromo-4-methylpyridine N-oxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution Reactions: Products include various substituted nicotinates depending on the nucleophile used.
Reduction Reactions: The major product is 6-methyl-4-methylnicotinate.
Oxidation Reactions: The major product is 6-bromo-4-methylpyridine N-oxide.
Scientific Research Applications
Chemistry: tert-Butyl 6-bromo-4-methylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its bromine atom allows for radiolabeling, making it useful in tracer studies and imaging techniques .
Medicine: It is investigated for its role in modulating biological pathways and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-4-methylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can modulate various biological pathways .
Comparison with Similar Compounds
- tert-Butyl 6-chloro-4-methylnicotinate
- tert-Butyl 6-fluoro-4-methylnicotinate
- tert-Butyl 6-iodo-4-methylnicotinate
Comparison: tert-Butyl 6-bromo-4-methylnicotinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
tert-butyl 6-bromo-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14BrNO2/c1-7-5-9(12)13-6-8(7)10(14)15-11(2,3)4/h5-6H,1-4H3 |
InChI Key |
ADGPKVMHHLYQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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